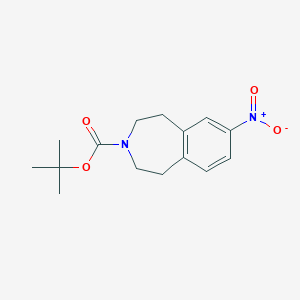
5-Phenylpiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylpiperidin-3-amine, also known as N-phenylpiperidin-3-amine, is a compound with the CAS Number: 100240-05-9 . It is a part of the phenylpiperidines class of chemical compounds, which have a phenyl moiety directly attached to piperidine . These compounds are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis have been widely studied and published . For instance, a recent study discussed the synthesis of novel piperidine-bearing cinnamic acid hybrids as potent antimicrobial agents .Molecular Structure Analysis
The molecular structure of 5-Phenylpiperidin-3-amine consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 176.26 .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
5-Phenylpiperidin-3-amine is a powder at room temperature . It has a melting point of 72-73 degrees Celsius .Applications De Recherche Scientifique
Environmental Synthesis of Cyclic Amines
Fujita, Fujii, and Yamaguchi (2004) developed an efficient method for the N-heterocyclization of primary amines with diols using a CpIr complex. This method allows the synthesis of various cyclic amines, including five-, six-, and seven-membered ones, with water as the only byproduct. It represents an environmentally benign approach to producing cyclic amines, important in various chemical syntheses (Fujita, Fujii, & Yamaguchi, 2004).
Modulation of Piperidine Derivatives
Schnider et al. (2020) explored how functional groups in equatorial or axial β-positions to the amino group can modulate the properties of piperidine derivatives. They synthesized 13 epimeric pairs of 5-substituted N-piperonyl-3-phenylpiperidine derivatives to investigate the impact on basicity, lipophilicity, aqueous solubility, and membrane permeation. These findings are significant for the property-based design of bioactive compounds (Schnider et al., 2020).
Biogenic Amine Analysis in Beverages
Jastrzębska et al. (2018) utilized 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate as a reagent for derivatization of various biogenic amines, including histamine and tyramine. This method allowed for efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of these amines in beverages, demonstrating the versatility of this chemical approach in food chemistry (Jastrzębska et al., 2018).
Synthesis of N-Benylpiperidine and Asymmetric Synthesis
Yamaguchi, Fujita, Fujii, Komatsubara, and Enoki (2007) reported an efficient method for N-cycloalkylation of primary amines with diols, catalyzed by a Cp*Ir complex. This method led to the synthesis of N-benzylpiperidine and a two-step asymmetric synthesis of (S)-2-phenylpiperidine, showcasing the potential of such methods in producing specific cyclic amine structures (Yamaguchi et al., 2007).
Safety and Hazards
The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .
Orientations Futures
Research into piperidine derivatives is ongoing, with a focus on their synthesis and potential pharmacological applications . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
5-phenylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKCGHQMCRKTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


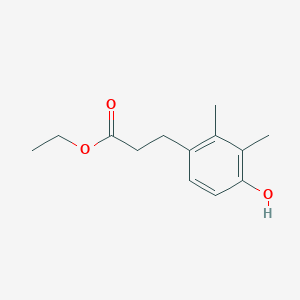
![2-[6-(4-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2647314.png)
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2647316.png)
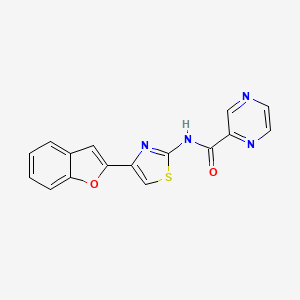
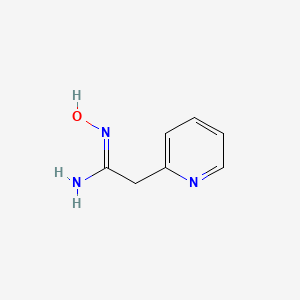
![4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2647325.png)

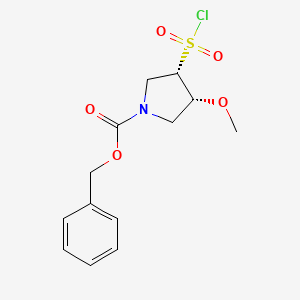
![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B2647330.png)

